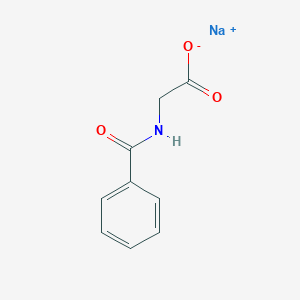
sodium;2-benzamidoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxypyruvic acid . This compound is a key intermediate in various biochemical pathways and has significant importance in both biological and chemical research. It is involved in metabolic processes and serves as a precursor for several important biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxypyruvic acid can be achieved through several methods. One common approach involves the oxidation of glyceric acid. This reaction typically requires the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate under controlled conditions to yield 3-hydroxypyruvic acid.
Industrial Production Methods
In an industrial setting, the production of 3-hydroxypyruvic acid can be scaled up using biotechnological methods. Microbial fermentation processes utilizing genetically engineered microorganisms can be employed to produce this compound efficiently. These microorganisms are designed to overexpress specific enzymes that catalyze the conversion of substrates like glycerol into 3-hydroxypyruvic acid.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxypyruvic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyruvic acid.
Reduction: It can be reduced to form glyceric acid.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Oxidation: Pyruvic acid.
Reduction: Glyceric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-hydroxypyruvic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It plays a role in metabolic pathways and is studied for its involvement in cellular processes.
Medicine: It is investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of 3-hydroxypyruvic acid involves its role as an intermediate in metabolic pathways. It is converted into other important biomolecules through enzymatic reactions. For example, it can be converted into pyruvic acid by the enzyme hydroxypyruvate reductase. This conversion is crucial for energy production and various biosynthetic processes in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyruvic acid: A key intermediate in glycolysis and the citric acid cycle.
Glyceric acid: A related compound that can be interconverted with 3-hydroxypyruvic acid.
Lactic acid: Another important metabolic intermediate.
Uniqueness
3-hydroxypyruvic acid is unique due to its specific role in metabolic pathways and its ability to be converted into various important biomolecules. Its chemical structure allows it to participate in a wide range of reactions, making it a versatile compound in both biological and chemical research.
Propriétés
IUPAC Name |
sodium;2-benzamidoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.Na/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCAZEFVTIBZJS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













